

A Guide to Reference Standards for D-(-)-Lactic Acid-13C-1 Quantification

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Compound of Interest

Compound Name: *D-(-)-Lactic acid-13C-1*

Cat. No.: *B12378420*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available **D-(-)-Lactic acid-13C-1** reference standards, essential for the accurate quantification of D-(-)-lactic acid in biological matrices. This isotopically labeled internal standard is critical for researchers in drug development and various scientific fields to achieve precise and reliable measurements using mass spectrometry-based methods.

Comparison of Commercial D-(-)-Lactic Acid-13C-1 Reference Standards

The selection of a suitable reference standard is paramount for analytical method validation and the generation of reproducible data. Below is a comparison of **D-(-)-Lactic acid-13C-1** standards from prominent suppliers.

Supplier	Product Name	Catalog Number (Example)	Isotopic Purity	Chemical Purity	Format
Sigma-Aldrich	D-Lactic acid-1-13C	916838	≥99 atom % 13C	≥98% (CP)	Solid
MedChemExpress	D-(-)-Lactic acid-13C-1	HY-113331S	Not specified	Not specified	Solid
Cambridge Isotope Laboratories, Inc.	D-Lactic-1-13C acid	CLM-4563	99%	>98%	Solid

Note: Specifications may vary by lot. It is recommended to consult the supplier's certificate of analysis for the most accurate information.

Performance in Analytical Applications

D-(-)-Lactic acid-13C-1 is predominantly utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of D-(-)-lactic acid. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Key Performance Characteristics from Published Methods:

Parameter	Typical Performance Data	Citation
Linearity (Range)	0.5 - 100 µmol/L in urine	[4] [5] [6]
2 - 400 µmol/L for L-lactic acid in the same run	[4] [5] [6]	
Limit of Detection (LOD)	0.125 µmol/L in urine	[4]
Limit of Quantification (LOQ)	0.5 µmol/L in urine	[4]
Intra-day Precision	< 15% RSD	[1]
Inter-day Precision	< 15% RSD	[1]
Accuracy (Recovery)	96% - 113% in plasma and urine	[1]

Experimental Protocol: Quantification of D-(-)-Lactic Acid in Human Urine by LC-MS/MS

This section details a typical experimental workflow for the quantification of D-(-)-lactic acid using **D-(-)-Lactic acid-13C-1** as an internal standard.

Materials and Reagents

- D-(-)-Lactic acid standard
- **D-(-)-Lactic acid-13C-1** internal standard
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Urine samples

Sample Preparation

- Thaw frozen urine samples on ice.
- Vortex samples to ensure homogeneity.
- To 100 µL of urine, add 10 µL of **D-(-)-Lactic acid-13C-1** internal standard solution (concentration to be optimized based on expected endogenous levels).
- Add 400 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 30 seconds.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

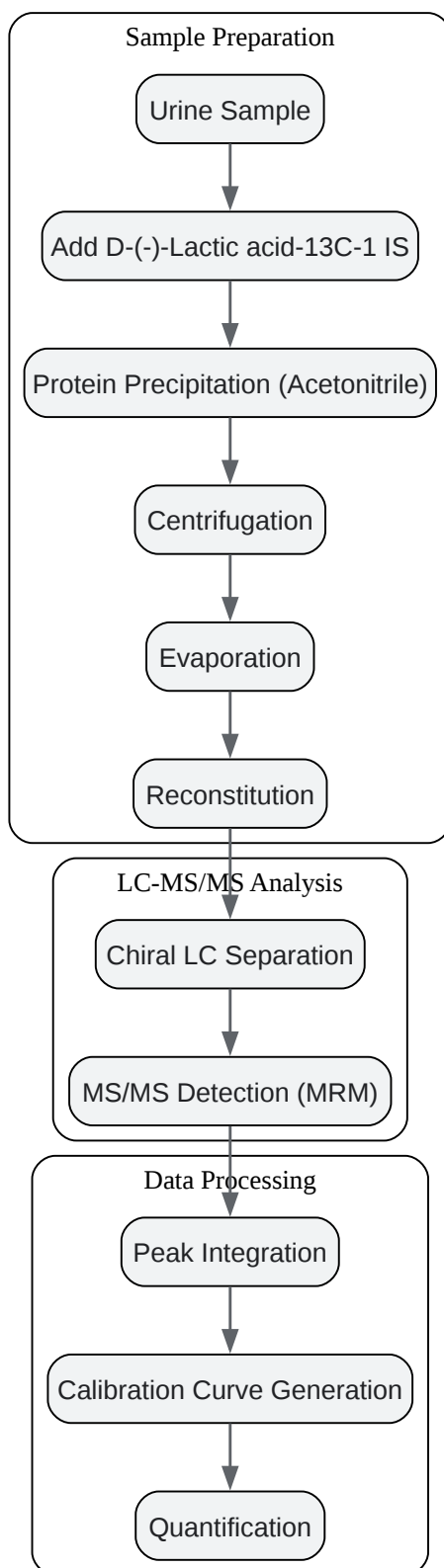
- LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
- Column: A chiral column is required to separate D- and L-lactic acid enantiomers. A commonly used column is the Astec CHIROBIOTIC R (15 cm x 2.1 mm, 5 µm).[\[5\]](#)[\[6\]](#)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: Optimized for the separation of D- and L-lactic acid. A typical gradient might start at 5% B, ramp to 95% B, hold, and then return to initial conditions.
- Flow Rate: 0.3 mL/min

- Column Temperature: 40°C
- Injection Volume: 5 µL
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Negative Electrospray Ionization (ESI-)
- MRM Transitions:
 - D-(-)-Lactic acid: Precursor ion (m/z) 89.0 -> Product ion (m/z) 43.0
 - **D-(-)-Lactic acid-13C-1 (IS)**: Precursor ion (m/z) 90.0 -> Product ion (m/z) 44.0

Data Analysis

- Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
- A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
- The concentration of D-(-)-lactic acid in the unknown samples is then determined from the calibration curve.

Experimental Workflow

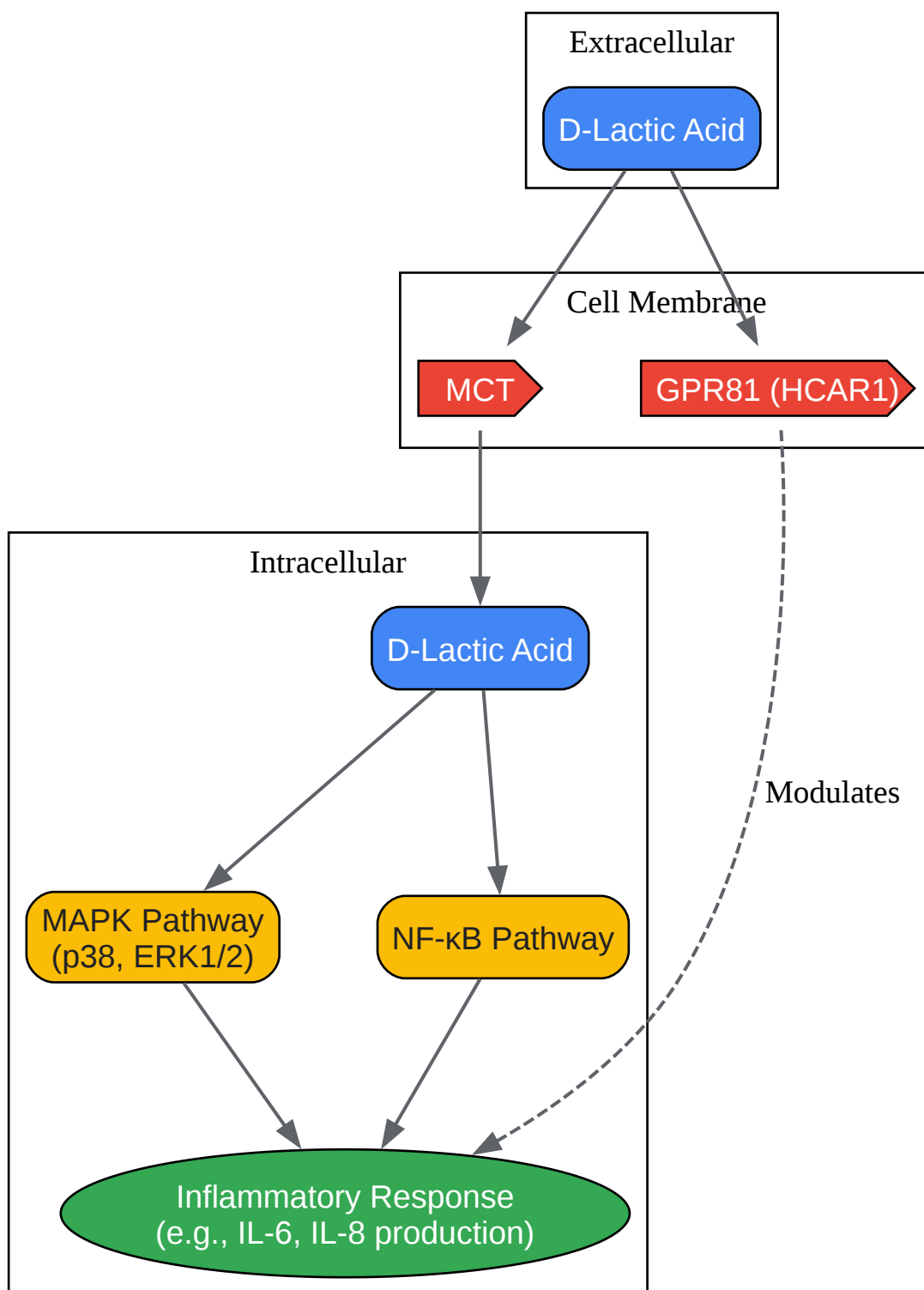


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Caption: Experimental workflow for D-(-)-Lactic acid quantification.

D-Lactic Acid Signaling Pathway

D-lactic acid, once considered solely a metabolic byproduct of gut microbiota, is now recognized for its role in cellular signaling, particularly in inflammatory processes.^{[7][8]} Elevated levels of D-lactic acid can be observed in conditions such as short bowel syndrome and are associated with inflammatory responses.^[9] D-lactic acid can enter cells via monocarboxylate transporters (MCTs) and influence intracellular signaling cascades.^[10] One of the key signaling pathways involves the activation of G-protein coupled receptor 81 (GPR81), also known as HCAR1, which can modulate inflammatory responses.^{[11][12][13]} Furthermore, intracellular D-lactic acid can influence inflammatory cytokine production through the activation of pathways such as MAPK and NF- κ B.^{[10][14]}



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Caption: D-Lactic acid signaling in inflammation.

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